Cas no 22503-23-7 (Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)-)

Technical Introduction: Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- is a brominated tertiary butyl-substituted aniline derivative. Its molecular structure, featuring sterically hindered tert-butyl groups and a bromine substituent, imparts enhanced stability and selectivity in synthetic applications. This compound is particularly valued in organic synthesis as an intermediate for constructing complex molecules, including pharmaceuticals and agrochemicals, where its electron-rich aromatic system and bulky substituents facilitate controlled functionalization. The bromine moiety offers a reactive site for further cross-coupling or substitution reactions. Its high purity and consistent performance make it suitable for precision applications in research and industrial settings. Storage under inert conditions is recommended to preserve its reactivity.
Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- structure
22503-23-7 structure
Product Name:Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)-
CAS No:22503-23-7
MF:C14H22BrN
MW:284.235183238983
MDL:MFCD01464011
CID:3914559
PubChem ID:826211
Update Time:2025-05-19

Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)-
    • 4-bromo-2,5-ditert-butylaniline
    • E88067
    • AE-562/12222865
    • 22503-23-7
    • (4-BROMO-2,5-DI-TERT-BUTYLPHENYL)AMINE
    • 4-bromo-2,5-di-tert-butylaniline
    • SCHEMBL6509685
    • Oprea1_641449
    • SEPYCSUWGHENSA-UHFFFAOYSA-N
    • MDL: MFCD01464011
    • Inchi: 1S/C14H22BrN/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8H,16H2,1-6H3
    • InChI Key: SEPYCSUWGHENSA-UHFFFAOYSA-N
    • SMILES: C1(N)=CC(C(C)(C)C)=C(Br)C=C1C(C)(C)C

Computed Properties

  • Exact Mass: 283.09356Da
  • Monoisotopic Mass: 283.09356Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 26Ų

Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
E88067-0.1/G
(4-BROMO-2,5-DI-TERT-BUTYLPHENYL)AMINE
22503-23-7 95%
0.1g
$1975 2023-09-18

Additional information on Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)-

Comprehensive Guide to Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- (CAS No. 22503-23-7): Properties, Applications, and Market Insights

Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- (CAS No. 22503-23-7) is a specialized aromatic amine compound with unique structural and chemical properties. This brominated tert-butyl-substituted aniline derivative has garnered significant attention in industrial and research applications due to its stability and reactivity. In this comprehensive guide, we explore its molecular characteristics, synthesis methods, applications, and emerging trends in the chemical sector.

The molecular formula of 4-bromo-2,5-di-tert-butylaniline (a common synonym) is C14H22BrN, with a molecular weight of 284.24 g/mol. Its structure features a benzene ring substituted with a bromine atom at the 4-position and two bulky tert-butyl groups at the 2- and 5-positions, which significantly influence its steric and electronic properties. This configuration makes it valuable as an intermediate in organic synthesis, particularly for creating complex molecular architectures.

One of the most searched questions about this compound relates to its synthetic applications. Researchers frequently utilize Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its electron-rich aromatic system and sterically hindered amine group make it ideal for coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, which are trending topics in synthetic chemistry forums.

In material science, this compound has shown promise in the development of organic electronic materials. The tert-butyl groups enhance solubility in organic solvents, while the bromine atom serves as a handle for further functionalization. This aligns with current industry demands for solution-processable organic semiconductors, a hot topic in renewable energy and flexible electronics research.

The thermal stability of CAS 22503-23-7 makes it suitable for high-temperature applications. Many users search for information about its decomposition temperature and compatibility with various reaction conditions. Laboratory studies indicate excellent stability below 200°C, with gradual decomposition at higher temperatures, making it valuable for polymer modification and catalyst systems.

From an industrial perspective, the global market for specialty amines like 4-bromo-2,5-di-tert-butylaniline is growing steadily. Market analysts frequently search for data on production capacity, regional suppliers, and price trends. The compound's niche applications in photoactive materials and corrosion inhibitors contribute to its steady demand in the chemical industry.

Environmental and safety considerations are another hot topic surrounding this chemical. While not classified as hazardous under standard regulations, proper handling procedures are essential. Many researchers search for information about its biodegradability and ecotoxicological profile. Current data suggests moderate environmental persistence, warranting responsible disposal practices in laboratory and industrial settings.

Analytical characterization of Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These analytical methods are frequently searched by quality control professionals and researchers working with this compound. The distinctive NMR signature (particularly the tert-butyl singlet and aromatic proton pattern) serves as a valuable fingerprint for purity assessment.

In pharmaceutical research, derivatives of CAS 22503-23-7 have shown interesting biological activities. While the parent compound itself isn't pharmacologically active, its structural features make it valuable for drug discovery. This connects to trending searches about privileged structures in medicinal chemistry and fragment-based drug design approaches.

The future outlook for 4-bromo-2,5-di-tert-butylaniline appears promising, particularly in advanced material applications. With increasing interest in organic electronics and sustainable chemistry, this compound's unique combination of steric bulk and reactivity positions it well for innovative applications. Industry watchers frequently search for patent trends and new application areas for such specialty chemicals.

For researchers and industrial users, sourcing high-quality Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)- remains crucial. Common search queries relate to purity specifications, packaging options, and technical data sheet availability. Reputable suppliers typically offer this compound in research quantities with comprehensive analytical documentation to support various application needs.

In conclusion, CAS No. 22503-23-7 represents an important specialty chemical with diverse applications across multiple industries. Its unique structural features and chemical properties continue to make it valuable for both established industrial processes and cutting-edge research applications. As chemical innovation progresses, this compound will likely find new roles in emerging technologies, maintaining its relevance in the evolving landscape of specialty chemicals.

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